3-[(3-Methoxypropyl)amino]propanohydrazide
CAS No.: 1040687-95-3
Cat. No.: VC2904366
Molecular Formula: C7H17N3O2
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040687-95-3 |
|---|---|
| Molecular Formula | C7H17N3O2 |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 3-(3-methoxypropylamino)propanehydrazide |
| Standard InChI | InChI=1S/C7H17N3O2/c1-12-6-2-4-9-5-3-7(11)10-8/h9H,2-6,8H2,1H3,(H,10,11) |
| Standard InChI Key | GYBZCMULVAQARB-UHFFFAOYSA-N |
| SMILES | COCCCNCCC(=O)NN |
| Canonical SMILES | COCCCNCCC(=O)NN |
Introduction
Chemical Identity and Structure
Molecular Formula and Weight
The molecular formula of 3-[(3-Methoxypropyl)amino]propanohydrazide is , indicating it contains seven carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight is computed to be 175.23 g/mol .
Structural Features
The structure of the compound includes:
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A methoxypropyl group () attached to an amino group.
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A hydrazide functional group ().
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A propane backbone connecting the amino and hydrazide functionalities.
The SMILES (Simplified Molecular Input Line Entry System) representation for the compound is COCCCNCCC(=O)NN, which provides a shorthand depiction of its atomic connectivity .
IUPAC Name
The IUPAC name for the compound is 3-(3-methoxypropylamino)propanehydrazide, which clearly identifies its structural components and functional groups.
Chemical Identifiers
Other chemical identifiers include:
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CAS Number: 1040687-95-3
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PubChem CID: 28306977
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InChIKey: GYBZCMULVAQARB-UHFFFAOYSA-N.
Physical and Chemical Properties
Physical State
The compound is typically available as a solid powder, although its precise appearance may vary depending on purity and preparation methods .
Stability
Hydrazides are generally stable under standard laboratory conditions but may decompose upon exposure to strong acids or bases due to hydrolysis or oxidation reactions.
Reactivity
The hydrazide group is reactive towards aldehydes and ketones, forming hydrazones through condensation reactions. This reactivity makes it valuable in organic synthesis .
Synthesis
General Synthetic Pathways
The synthesis of 3-[(3-Methoxypropyl)amino]propanohydrazide typically involves:
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Preparation of Methoxypropylamine: Methoxypropylamine can be synthesized from methoxypropanol via catalytic amination using ammonia and hydrogen gas in the presence of a Cu-Co/AlO-diatomite catalyst .
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Coupling with Propanehydrazide: The methoxypropylamine is then reacted with propanehydrazide under controlled conditions to yield the target compound.
Reaction Conditions
Optimal reaction conditions for hydrazide formation include:
Purification
Purification techniques such as recrystallization from polar solvents (e.g., ethanol or methanol) are commonly used to isolate the product.
Applications
Medicinal Chemistry
Hydrazides are widely studied for their pharmacological properties, including:
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Antimicrobial Activity: Hydrazides can inhibit microbial growth by disrupting cellular processes .
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Antioxidant Effects: They scavenge free radicals due to their electron-donating hydrazide group .
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Potential Anticancer Agents: Hydrazides have been shown to interfere with tumor growth pathways in preliminary studies .
Organic Synthesis
The reactive hydrazide group makes this compound valuable in synthetic chemistry for:
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Formation of hydrazones.
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Precursor for heterocyclic compounds such as pyrazoles and thiadiazoles.
Material Science
Hydrazides are occasionally employed in polymer chemistry as crosslinking agents or modifiers due to their bifunctional nature.
Comparative Analysis with Related Compounds
To better understand the unique attributes of 3-[(3-Methoxypropyl)amino]propanohydrazide, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Functional Groups | Applications |
|---|---|---|---|
| Methyl -amino--pyrazinecarboxylate | Pyrazine, Amino | Antimicrobial, Antioxidant | |
| -amino--(methoxypropyl)propanamide | Amide, Methoxy | Organic synthesis precursor | |
| -{[Hydrazinocarbonyl]ethyl}(methoxyphenyl)amino-propanehydrazide | Hydrazide, Methoxyphenyl | Anticancer research |
This table highlights that while all compounds share reactive functional groups (e.g., hydrazides), their applications diverge based on substituents like methoxy groups or aromatic rings .
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